![molecular formula C14H11ClF3NO3 B13693053 Ethyl 3-[2-Chloro-6-(trifluoromethyl)phenyl]-5-methylisoxazole-4-carboxylate](/img/structure/B13693053.png)
Ethyl 3-[2-Chloro-6-(trifluoromethyl)phenyl]-5-methylisoxazole-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-[2-Chloro-6-(trifluoromethyl)phenyl]-5-methylisoxazole-4-carboxylate is a synthetic organic compound characterized by its unique chemical structure, which includes a trifluoromethyl group, a chloro-substituted phenyl ring, and an isoxazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[2-Chloro-6-(trifluoromethyl)phenyl]-5-methylisoxazole-4-carboxylate typically involves multiple steps, starting with the preparation of the isoxazole ring. One common method involves the cyclization of appropriate precursors under controlled conditions. The trifluoromethyl group is often introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a base. The chloro-substituted phenyl ring can be incorporated through electrophilic aromatic substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow processes to ensure efficient and scalable synthesis. The reaction conditions are carefully controlled to minimize by-products and ensure the desired product’s high purity.
化学反应分析
Types of Reactions
Ethyl 3-[2-Chloro-6-(trifluoromethyl)phenyl]-5-methylisoxazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium azide or thiourea.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives, depending on the nucleophile employed.
科学研究应用
Ethyl 3-[2-Chloro-6-(trifluoromethyl)phenyl]-5-methylisoxazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying biological pathways and interactions, especially those involving halogenated and fluorinated compounds.
Industry: The compound is used in the development of advanced materials with specific properties, such as increased stability or reactivity.
作用机制
The mechanism of action of Ethyl 3-[2-Chloro-6-(trifluoromethyl)phenyl]-5-methylisoxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. The chloro-substituted phenyl ring can participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, contributing to the compound’s overall binding affinity and specificity.
相似化合物的比较
Similar Compounds
- Ethyl 3-[2-Bromo-6-(trifluoromethyl)phenyl]-5-methylisoxazole-4-carboxylate
- Ethyl 3-[2-Fluoro-6-(trifluoromethyl)phenyl]-5-methylisoxazole-4-carboxylate
- Ethyl 3-[2-Chloro-6-(difluoromethyl)phenyl]-5-methylisoxazole-4-carboxylate
Uniqueness
Ethyl 3-[2-Chloro-6-(trifluoromethyl)phenyl]-5-methylisoxazole-4-carboxylate is unique due to the presence of both a chloro and a trifluoromethyl group, which impart distinct chemical and physical properties. The trifluoromethyl group enhances the compound’s metabolic stability and lipophilicity, while the chloro group provides a site for further functionalization through substitution reactions. This combination of features makes it a versatile and valuable compound in various fields of research and application.
属性
分子式 |
C14H11ClF3NO3 |
|---|---|
分子量 |
333.69 g/mol |
IUPAC 名称 |
ethyl 3-[2-chloro-6-(trifluoromethyl)phenyl]-5-methyl-1,2-oxazole-4-carboxylate |
InChI |
InChI=1S/C14H11ClF3NO3/c1-3-21-13(20)10-7(2)22-19-12(10)11-8(14(16,17)18)5-4-6-9(11)15/h4-6H,3H2,1-2H3 |
InChI 键 |
RSTYZQZMAGPJMI-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C(ON=C1C2=C(C=CC=C2Cl)C(F)(F)F)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Naphtho[1,2-b]furan-3-carbaldehyde](/img/structure/B13692981.png)
![Methyl (S)-2-[(R)-N-Benzyl-2-(Boc-amino)propanamido]propanoate](/img/structure/B13692982.png)

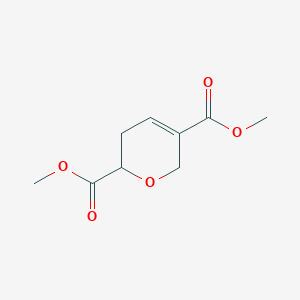
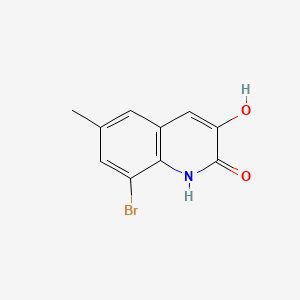
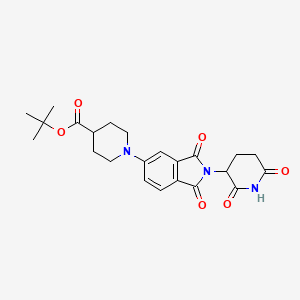
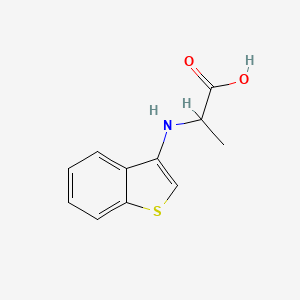
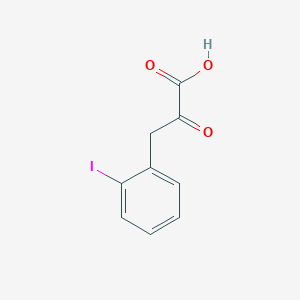


![3-[4-(Trimethylsilyl)phenyl]pyridine](/img/structure/B13693035.png)
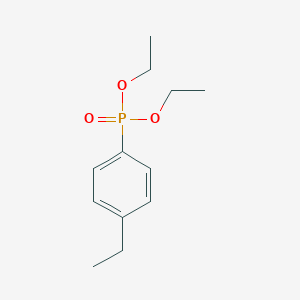
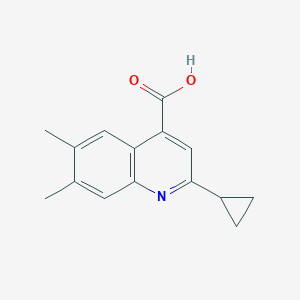
![2-[4-(tert-Butyl)phenyl]-1-methylindole](/img/structure/B13693048.png)
